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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Boc-4-carboxymethyl piperazine, also known as tert-butyl 4-(carboxymethyl)piperazine-1-

carboxylate, is a bifunctional building block of significant interest in modern organic synthesis

and medicinal chemistry. Its structure incorporates a piperazine scaffold, a privileged motif in

numerous bioactive molecules, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc)

group and the other functionalized with a carboxymethyl group. This arrangement allows for

sequential and selective chemical modifications, making it an invaluable intermediate for the

synthesis of complex molecular architectures, particularly in the development of novel

therapeutics.

The primary utility of 1-Boc-4-carboxymethyl piperazine lies in its role as a versatile linker.

The carboxylic acid moiety provides a reactive handle for amide bond formation with a variety

of amine-containing molecules, while the Boc-protected amine can be deprotected under acidic

conditions to reveal a secondary amine for subsequent functionalization. This "plug-and-play"

nature has led to its widespread adoption in the construction of Proteolysis Targeting Chimeras

(PROTACs), where it serves to connect a target protein-binding ligand to an E3 ligase-

recruiting moiety.

These application notes provide a comprehensive overview of the properties, synthesis, and

key applications of 1-Boc-4-carboxymethyl piperazine, with a focus on its use in the

development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
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Detailed experimental protocols for its synthesis and subsequent amide coupling reactions are

provided, along with quantitative data to aid in experimental design and optimization.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of 1-Boc-4-carboxymethyl
piperazine is essential for its effective application in synthetic chemistry.

Property Value

CAS Number 156478-71-6

Molecular Formula C₁₁H₂₀N₂O₄

Molecular Weight 244.29 g/mol

Appearance Off-white to gray solid powder

Solubility
Soluble in organic solvents such as DMSO,

DMF, and alcohols.

Boiling Point 365.5 ± 37.0 °C at 760 mmHg

Density 1.2 ± 0.1 g/cm³

Storage
Powder: -20°C for 3 years, 4°C for 2 years. In

solvent: -80°C for 6 months, -20°C for 1 month.

Core Applications
The unique structural features of 1-Boc-4-carboxymethyl piperazine make it a valuable tool

in several areas of organic synthesis and drug discovery.

PROTAC Linker: This is the most prominent application. The piperazine ring introduces a

degree of conformational rigidity to the linker, which can be crucial for the formation of a

stable and productive ternary complex between the target protein, the PROTAC, and an E3

ligase. The carboxymethyl group allows for straightforward amide bond formation with either

the target protein ligand or the E3 ligase ligand.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b130021?utm_src=pdf-body
https://www.benchchem.com/product/b130021?utm_src=pdf-body
https://www.benchchem.com/product/b130021?utm_src=pdf-body
https://en.wikipedia.org/wiki/IRAK4
https://en.wikipedia.org/wiki/File:Signalling_of_IRAK4.png
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptidomimetics: The piperazine scaffold can be incorporated into peptide sequences to

mimic β-turns or to introduce conformational constraints, potentially enhancing biological

activity and metabolic stability.

Scaffold for Library Synthesis: The bifunctional nature of this building block makes it an ideal

starting point for the parallel synthesis of compound libraries for high-throughput screening.

Application in PROTACs: Targeting IRAK4
A significant application of 1-Boc-4-carboxymethyl piperazine is in the synthesis of

PROTACs targeting IRAK4, a key kinase in the innate immune signaling pathway.[3][4][5]

Overactivation of IRAK4 is implicated in various inflammatory and autoimmune diseases, as

well as certain cancers. PROTACs offer a novel therapeutic strategy by inducing the targeted

degradation of IRAK4 via the ubiquitin-proteasome system, thereby eliminating both its kinase

and scaffolding functions.[6]

The general strategy for synthesizing an IRAK4 PROTAC using this building block involves:

Amide Coupling: The carboxylic acid of 1-Boc-4-carboxymethyl piperazine is coupled with

an amine-functionalized IRAK4 inhibitor.

Boc Deprotection: The Boc protecting group is removed from the piperazine nitrogen.

Second Amide Coupling: The newly exposed secondary amine is coupled with a carboxylic

acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a

VHL ligand).

This synthetic workflow is depicted in the following diagram:
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Synthesis of IRAK4 PROTAC

1-Boc-4-carboxymethyl piperazine
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General synthetic workflow for an IRAK4 PROTAC.
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IRAK4 Signaling Pathway and PROTAC Mechanism of
Action
IRAK4 is a critical component of the Myddosome complex, which is activated downstream of

Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][7] Upon activation, IRAK4

phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB

and AP-1, which in turn drive the expression of pro-inflammatory cytokines. An IRAK4-targeting

PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of IRAK4,

thereby blocking this signaling cascade.
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IRAK4 Signaling and PROTAC Action
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IRAK4 signaling and PROTAC-mediated degradation.
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Data Presentation
Quantitative Data for IRAK4 PROTACs
The efficacy of PROTACs is often quantified by their ability to induce the degradation of the

target protein. The DC₅₀ value represents the concentration of the PROTAC required to

degrade 50% of the target protein, while Dₘₐₓ represents the maximum percentage of

degradation achieved.

PROTAC
Compoun
d

Linker
Moiety

E3 Ligase
Ligand

Target
Protein

Cell Line DC₅₀ (nM) Dₘₐₓ (%)

Compound

3

Carbon

Linker
VHL IRAK4 PBMCs 3000 50

Compound

8

Carbon

Linker
VHL IRAK4 PBMCs 259 >50

Compound

9

Spirocyclic

Pyrimidine
VHL IRAK4 PBMCs 151 >50

KT-474
Not

specified
Cereblon IRAK4 RAW 264.7 4.034 >90

Note: Data is compiled from various sources for illustrative purposes and direct comparison

should be made with caution.[4][6]

Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields in the synthesis of PROTACs

and other molecules using 1-Boc-4-carboxymethyl piperazine. The following table provides a

comparison of common coupling reagents for the formation of an amide bond between a

carboxylic acid and an amine.
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Coupling
Reagent

Additive Base Solvent
Typical
Reaction
Time (h)

Typical
Yield (%)

Notes

EDC HOBt DIPEA
DMF or

DCM
4 - 24 75 - 90

Cost-

effective

and widely

used. The

urea

byproduct

is water-

soluble,

simplifying

purification.

DCC
DMAP

(cat.)
- DCM 12 - 24 70 - 85

Forms a

dicyclohex

ylurea

(DCU)

precipitate

that can be

removed

by filtration.

HATU - DIPEA DMF 1 - 12 85 - 95

Highly

efficient

and fast,

often

leading to

cleaner

reactions

and higher

yields.

Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and

appropriate personal protective equipment (PPE), including safety glasses, lab coat, and
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gloves, should be worn at all times.

Protocol 1: Synthesis of 1-Boc-4-carboxymethyl
piperazine
This protocol describes a two-step synthesis involving the alkylation of N-Boc-piperazine with

an ester of a haloacetic acid, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add

triethylamine (1.5 eq).

Cool the mixture to 0 °C in an ice bath.

Add tert-butyl bromoacetate (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the ester intermediate.

Step 2: Hydrolysis to 1-Boc-4-carboxymethyl piperazine

Dissolve the ester intermediate from Step 1 in a mixture of THF and water.

Add lithium hydroxide monohydrate (2.0 eq).

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance

of the starting material by TLC or LC-MS.
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Once the reaction is complete, remove the THF under reduced pressure.

Acidify the remaining aqueous solution to pH 4-5 with 1 M HCl.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure to yield 1-Boc-4-carboxymethyl piperazine as a solid.

Protocol 2: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of 1-Boc-4-carboxymethyl
piperazine with a primary or secondary amine using HATU as the coupling reagent.

Materials:

1-Boc-4-carboxymethyl piperazine (1.0 eq)

Amine (1.1 eq)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1

eq)

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Anhydrous Dimethylformamide (DMF)

Procedure:

In a flask, dissolve 1-Boc-4-carboxymethyl piperazine (1.0 eq) and HATU (1.1 eq) in

anhydrous DMF.

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-

activate the carboxylic acid.

Add the amine (1.1 eq) to the activated mixture.

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine

of the piperazine ring.

Materials:

Boc-protected piperazine derivative (1.0 eq)

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected piperazine derivative in anhydrous DCM (a concentration of 0.1-

0.5 M is typical).

Add an excess of TFA (typically 20-50% v/v).

Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption

of the starting material by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

excess TFA and DCM.

Dissolve the residue in a minimal amount of an appropriate solvent and either use directly in

the next step or purify further as needed. Neutralization with a base (e.g., saturated NaHCO₃

solution) may be required to obtain the free amine.
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Conclusion
1-Boc-4-carboxymethyl piperazine is a highly valuable and versatile building block in organic

synthesis, particularly for the construction of complex molecules in drug discovery. Its

application as a linker in PROTACs, exemplified by the development of IRAK4 degraders,

underscores its importance in the rapidly advancing field of targeted protein degradation. The

protocols and data provided in these application notes offer a practical guide for researchers

and scientists to effectively utilize this compound in their synthetic endeavors, facilitating the

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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